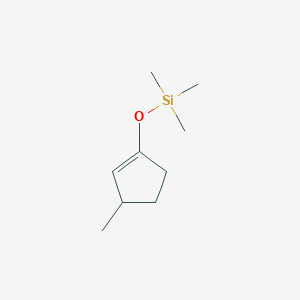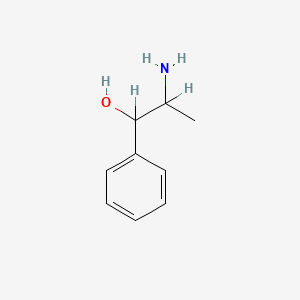
2-Amino-1-phenyl-propan-1-ol
Overview
Description
2-Amino-1-phenyl-propan-1-ol is a sympathomimetic agent that has been widely used as a decongestant and appetite suppressant. This compound was commonly found in over-the-counter medications for cough and cold, but its use has been restricted in many countries due to safety concerns .
Preparation Methods
2-Amino-1-phenyl-propan-1-ol can be synthesized through several routes. One common method involves the reduction of norephedrine. The process typically includes the acylation of phenylpropanolamine salts followed by hydrogenation in the presence of a catalyst . Industrial production methods often involve the use of specific solvents and elevated temperatures to optimize yield and purity .
Chemical Reactions Analysis
2-Amino-1-phenyl-propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines.
Substitution: This compound can undergo substitution reactions, particularly at the amino group or the aromatic ring.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1-phenyl-propan-1-ol has been used in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of other compounds, including amphetamines.
Biology: It has been studied for its effects on neurotransmitter release and receptor activation.
Mechanism of Action
2-Amino-1-phenyl-propan-1-ol acts primarily as a norepinephrine releasing agent, indirectly activating adrenergic receptors. This leads to vasoconstriction, reduced tissue hyperemia, and decreased nasal congestion. It also has some activity on beta-adrenergic receptors, contributing to its effects on heart rate and blood pressure .
Comparison with Similar Compounds
2-Amino-1-phenyl-propan-1-ol is similar to other sympathomimetic agents such as:
Ephedrine: Both act on adrenergic receptors, but ephedrine has a more pronounced effect on beta receptors.
Pseudoephedrine: Similar in structure and function, but with fewer central nervous system effects.
Amphetamine: Shares a similar backbone but has a stronger stimulant effect on the central nervous system.
Cathinone: Another related compound with stimulant properties, but with a different mechanism of action.
This compound’s uniqueness lies in its balanced action on both alpha and beta receptors, making it effective as a decongestant and appetite suppressant while having a relatively lower potential for abuse compared to amphetamines .
Properties
CAS No. |
48115-38-4 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-1-phenylpropan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3 |
InChI Key |
DLNKOYKMWOXYQA-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N |
Color/Form |
White, crystalline powde |
melting_point |
101-101.5 °C |
| 48115-38-4 14838-15-4 37577-07-4 492-41-1 |
|
Pictograms |
Irritant |
solubility |
Freely soluble in water and alcohol In water, 1.49X10+5 mg/L at 25 °C (est) |
Synonyms |
Dexatrim Hydrochloride, Phenylpropanolamine Norephedrine Phenylpropanolamine Phenylpropanolamine Hydrochloride Prolamine Propagest Triaminic DM |
vapor_pressure |
8.67X10-4 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
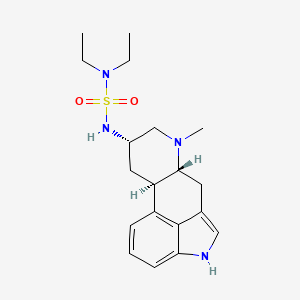


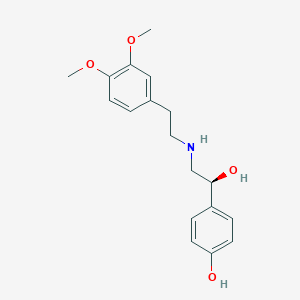

![7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(2S)-2-fluorocyclopropyl]-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1205885.png)
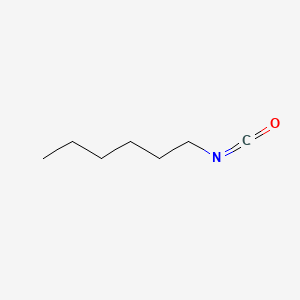
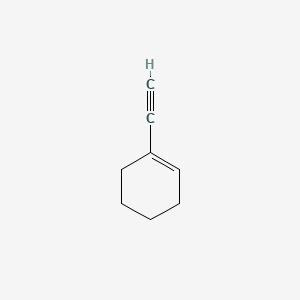
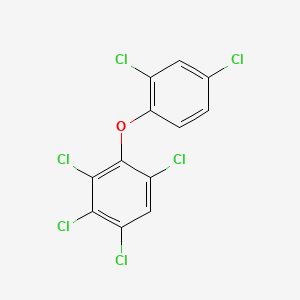
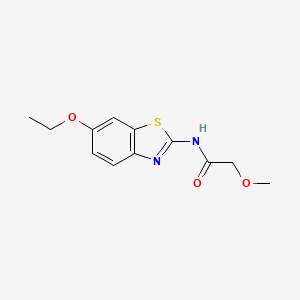
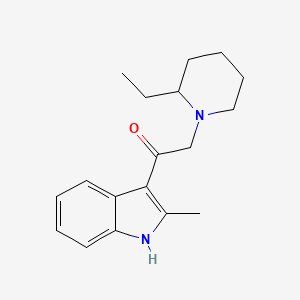
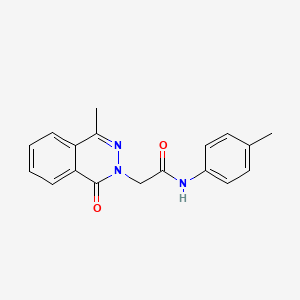
![N-[(2,4-dimethoxyphenyl)methyl]-2,5-dimethylaniline](/img/structure/B1205900.png)
